molecular formula C18H15N B14724016 N,N-dimethylpyren-1-amine CAS No. 5522-42-9

N,N-dimethylpyren-1-amine

Cat. No.: B14724016
CAS No.: 5522-42-9
M. Wt: 245.3 g/mol
InChI Key: LWJUQIOWBKYOMO-UHFFFAOYSA-N
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Description

N,N-Dimethylpyren-1-amine is a small organic molecule known for its unique chemical properties and applications. It is characterized by the presence of a pyrene ring system substituted with a dimethylamine group at the 1-position. This compound is notable for its blue light-emitting properties, making it a subject of interest in materials science and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylpyren-1-amine can be synthesized through a series of organic reactions. One common method involves the alkylation of pyrene with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpyren-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can modify the amine group, leading to different substituted amines.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

N,N-Dimethylpyren-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylpyren-1-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylpyren-1-amine stands out due to its pyrene ring system, which imparts unique photophysical properties. This makes it particularly valuable in the field of materials science, where it is used to develop new light-emitting materials and devices .

Properties

CAS No.

5522-42-9

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

N,N-dimethylpyren-1-amine

InChI

InChI=1S/C18H15N/c1-19(2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3

InChI Key

LWJUQIOWBKYOMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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